molecular formula C10H15N5 B11735945 1-Ethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine

1-Ethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine

Cat. No.: B11735945
M. Wt: 205.26 g/mol
InChI Key: XJLKDGVLBHDFMN-UHFFFAOYSA-N
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Description

1-Ethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine is a pyrazole-based amine derivative characterized by a bifunctional pyrazole scaffold. The molecule features:

  • A 1-ethyl group on the first pyrazole ring.
  • A N-[(1-methyl-1H-pyrazol-3-yl)methyl] substituent on the 4-amino position of the second pyrazole.

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

1-ethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H15N5/c1-3-15-8-10(7-12-15)11-6-9-4-5-14(2)13-9/h4-5,7-8,11H,3,6H2,1-2H3

InChI Key

XJLKDGVLBHDFMN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=NN(C=C2)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-Ethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazole with ethyl bromide under basic conditions to form the ethylated pyrazole intermediate. This intermediate is then reacted with formaldehyde and another equivalent of 1-methyl-1H-pyrazole to form the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Mechanism of Action

The mechanism of action of 1-Ethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s pyrazole-amine core is shared with several derivatives, but substituent variations significantly influence physicochemical properties and bioactivity. Key analogues include:

Compound Name Substituents Key Differences Reference
1-Ethyl-N-((4-methylthiazol-5-yl)methyl)-1H-pyrazol-4-amine Thiazole ring replaces 1-methylpyrazole Enhanced aromaticity; potential metabolic stability
1-{[2,4-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine Trifluoromethylphenyl group instead of ethyl-pyrazole Increased lipophilicity; electron-withdrawing effects
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridinyl and cyclopropyl groups Improved solubility; altered binding affinity
4-Amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole Methoxyphenyl substituent Polar functional group; potential for H-bonding

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Compounds with trifluoromethyl or methoxy groups (e.g., ) exhibit distinct electronic profiles compared to the ethyl and methylpyrazole substituents in the target compound. This affects receptor binding and metabolic stability.
  • Aromatic vs. Aliphatic Substituents : Thiazole or pyridine rings () introduce π-π stacking capabilities, whereas aliphatic groups (e.g., ethyl) may enhance membrane permeability.

Purity Data :

Compound Purity (%) Method
Target compound N/A* Likely chromatography
Ceapin-A9 >95 Hydrogenation
N-Cyclopropyl-3-methyl-pyrazole-4-amine 95 Column chromatography

*No direct purity data available for the target compound; inferred from analogous syntheses .

Hypothetical Activity of Target Compound :

  • The 1-methylpyrazole group may act as a hydrogen-bond acceptor, mimicking adenine in kinase interactions.

Biological Activity

1-Ethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article reviews the synthesis, biological evaluation, and molecular mechanisms associated with this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of pyrazole derivatives. The compound is synthesized through the reaction of specific pyrazole precursors in the presence of coupling agents and solvents under controlled conditions.

Anticancer Properties

Recent studies indicate that compounds containing the pyrazole moiety exhibit significant anticancer activity across various cancer cell lines. Specifically, this compound has shown promise in inhibiting the growth of several types of cancer, including:

  • Lung Cancer
  • Breast Cancer (notably MDA-MB-231 cells)
  • Colorectal Cancer
  • Prostate Cancer

These findings are supported by in vitro and in vivo evaluations demonstrating the compound's ability to induce apoptosis and inhibit cell proliferation in cancerous tissues .

The mechanism through which this compound exerts its effects involves interaction with specific molecular targets within cancer cells. Studies suggest that it may inhibit key signaling pathways related to cell survival and proliferation, such as the EGFR (epidermal growth factor receptor) pathway, which is crucial in many cancers .

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the biological efficacy of pyrazole derivatives. The following table summarizes key findings regarding different substitutions on the pyrazole ring and their corresponding biological activities:

Compound VariantSubstitutionIC50 (µM)Activity Description
1Methyl at 3-position5.55Strong activity against HCT116
2Ethyl at 5-position2.86High activity against MCF7
3Trifluoromethyl at 3-position10.0Moderate activity against HepG2

This table illustrates how variations in substitution can lead to significant differences in anticancer potency.

Study on Breast Cancer Cells

A recent study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated a marked reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response. The study further revealed that apoptosis was induced through caspase activation pathways, highlighting the compound's potential as an effective therapeutic agent against breast cancer .

In Vivo Studies

In vivo studies using animal models have further corroborated the efficacy of this compound. Administration of this compound resulted in a significant reduction in tumor size compared to control groups, with minimal side effects observed, indicating a favorable safety profile for potential clinical applications .

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